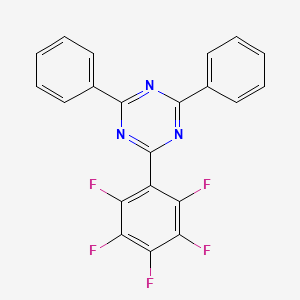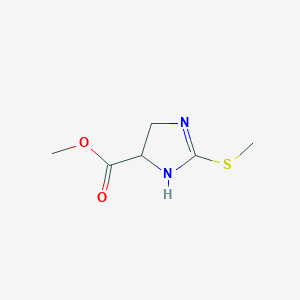
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a methoxyphenyl group, and a benzamide moiety, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include imidazole, methoxybenzaldehyde, and benzoyl chloride. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to reflux and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its imidazole ring is known to interact with various biological targets, making it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation or protein misfolding.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.
Wirkmechanismus
The mechanism of action of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions with protein surfaces, influencing protein folding and stability. These interactions can lead to changes in biochemical pathways and cellular processes, ultimately exerting the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(1H-Imidazol-1-yl)propyl)benzamide
- N-(4-Methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide
- N-(3-(1H-Imidazol-1-yl)propyl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide
Uniqueness
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the methoxyphenyl group allows for versatile reactivity and interactions with a wide range of molecular targets. This makes the compound particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
324561-94-6 |
|---|---|
Molekularformel |
C23H24N4O3 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
N-[(E)-3-(3-imidazol-1-ylpropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-10-8-18(9-11-20)16-21(26-22(28)19-6-3-2-4-7-19)23(29)25-12-5-14-27-15-13-24-17-27/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,25,29)(H,26,28)/b21-16+ |
InChI-Schlüssel |
MZRZYLMNEVRUDL-LTGZKZEYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCCCN2C=CN=C2)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)

![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)






![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)
